
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-NH-PEG3 can be synthesized through a multi-step process involving the protection of amino groups and the coupling of PEG chains. The general synthetic route involves:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Coupling of PEG chains: The protected amino group is then coupled with polyethylene glycol chains using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired Boc-NH-PEG3 compound.
Industrial Production Methods
In industrial settings, the production of Boc-NH-PEG3 involves similar steps but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC) and ultrafiltration.
Chemical Reactions Analysis
Types of Reactions
Boc-NH-PEG3 undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Coupling Reactions: The free amino group can react with carboxyl groups or NHS esters to form amide bonds.
Oxidation and Reduction: The PEG chain can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Deprotection: The major product is the free amino-PEG3 compound.
Scientific Research Applications
Bioconjugation and Drug Delivery Systems
One of the prominent applications of tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate is in bioconjugation processes. The compound serves as a versatile linker due to its ability to connect biomolecules such as proteins, peptides, and nucleic acids with therapeutic agents or imaging probes. This capability enhances the specificity and efficacy of drug delivery systems.
- Linker Properties : The presence of hydroxyl groups facilitates the formation of stable linkages with various functional groups on biomolecules. This stability is crucial for maintaining the integrity of the conjugate during circulation in biological systems.
- Controlled Release : The compound's structure allows for controlled release mechanisms, which can be tailored to respond to specific biological stimuli, enhancing the therapeutic index of drugs.
Case Study: PROTAC Development
In recent research, this compound has been utilized as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative molecules designed to selectively degrade target proteins via the ubiquitin-proteasome system. The inclusion of this compound in PROTAC development has shown promising results in targeting oncogenic proteins for degradation.
Study Reference | Application | Outcome |
---|---|---|
An S et al., 2018 | PROTAC Linker | Demonstrated effective degradation of target proteins in cellular assays. |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate amine precursors with tert-butyl carbamate under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Synthesis Example:
A typical synthetic route may involve:
- Reactants : tert-butyl carbamate and a suitable hydroxylated ethylene glycol derivative.
- Conditions : Conducted under inert atmosphere conditions using solvents like dichloromethane.
- Purification : Post-reaction purification through silica gel chromatography.
Mechanism of Action
The mechanism of action of Boc-NH-PEG3 primarily involves its role as a linker in bioconjugation. The Boc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can react with target molecules, forming stable amide bonds. This allows for the precise attachment of therapeutic agents, imaging probes, or other functional molecules to the PEG chain, enhancing their solubility, stability, and bioavailability .
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₉H₂₀N₂O₃
- Molecular Weight : 204.27 g/mol
- Key Features : Contains a tert-butoxycarbonyl (Boc) carbamate group, a triethylene glycol (PEG-like) chain, and a terminal hydroxyl group.
- Applications: Serves as a monomer in polymer synthesis (e.g., polyurethanes, polyamides) . Intermediate in medicinal chemistry for fluorescent ligand development (e.g., adenosine A2A receptor probes) . Precursor for brominated or tosylated derivatives used in bioconjugation .
Comparison with Structural Analogues
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
- Molecular Formula : C₁₁H₂₄N₂O₄
- Molecular Weight : 248.32 g/mol
- Key Differences: Terminal hydroxyl group replaced with an amino (-NH₂) group. Increased nucleophilicity for amide bond formation or conjugation reactions.
- Synthesis: Derived from 2-(2-aminoethoxy)ethanol via Boc protection .
- Applications :
- Peptide synthesis and drug delivery systems due to amine reactivity.
- Higher solubility in polar solvents compared to hydroxyl-terminated analogues.
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
- Molecular Formula: C₁₁H₂₂BrNO₄
- Molecular Weight : 312.21 g/mol
- Key Differences :
- Hydroxyl group replaced with bromine, enabling SN2 alkylation reactions.
- Enhanced reactivity for coupling with nucleophiles (e.g., amines, thiols).
- Synthesis : Bromination of the hydroxyl group using CBr₄ and PPh₃ .
- Applications: Key intermediate in antibody-drug conjugates (e.g., lenalidomide derivatives) . Lower hydrophilicity compared to hydroxyl/amino analogues.
tert-Butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate
- Molecular Formula: C₁₃H₂₇NO₆
- Molecular Weight : 293.36 g/mol
- Key Differences :
- Extended PEG chain (four ethylene oxide units) increases hydrophilicity and flexibility.
- Synthesis : Boc protection of a longer PEG-amine precursor .
- Applications :
- Improved solubility in aqueous formulations for drug delivery.
- Reduced aggregation in protein-polymer conjugates.
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)(methyl)carbamate
- Molecular Formula: C₁₂H₂₅NO₅
- Molecular Weight : 263.33 g/mol
- Key Differences :
- Methylation of the carbamate nitrogen reduces hydrogen-bonding capacity.
- Increased lipophilicity for membrane permeability.
- Synthesis : Methylation during Boc protection of the amine .
- Applications :
- Enhanced blood-brain barrier penetration in CNS-targeted drugs.
- Lower polarity compared to unmethylated analogues.
Comparative Data Table
Key Research Findings
Reactivity Trends: Hydroxyl-terminated derivatives are ideal for tosylation (e.g., TsCl/DIPEA) or bromination (CBr₄/PPh₃) . Amino-terminated variants show superior conjugation efficiency in peptide synthesis .
Solubility and Pharmacokinetics :
- Longer PEG chains (e.g., four ethylene oxide units) enhance aqueous solubility by 40% compared to shorter chains .
- Methylation reduces polarity (LogP increase by 0.5 units), improving membrane permeability .
Biological Applications: Brominated derivatives enable site-specific bioconjugation with cytotoxic agents (e.g., lenalidomide) for cancer therapy . Fluorescent ligands derived from the target compound exhibit nanomolar affinity for adenosine A2A receptors .
Biological Activity
Chemical Identity
- IUPAC Name: tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
- Molecular Formula: C₁₁H₂₃NO₅
- Molecular Weight: 249.3 g/mol
- CAS Number: 139115-92-7
- Boiling Point: 374.6 °C (760 mm Hg)
This compound is a carbamate derivative known for its potential biological activities, particularly in medicinal chemistry and drug development.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Its structure includes multiple ethylene glycol units, which enhance solubility and bioavailability, making it a candidate for therapeutic applications.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity: Preliminary studies suggest that it may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects: It has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
- Neuroprotective Effects: There is emerging evidence suggesting that it could protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.
Case Studies and Experimental Findings
-
In Vitro Studies:
- A study demonstrated that the compound inhibited proliferation in various cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type. This suggests a moderate potency which could be optimized through structural modifications.
- Inflammatory responses were assessed using LPS-stimulated macrophages, where the compound reduced TNF-alpha and IL-6 levels significantly.
-
In Vivo Studies:
- Animal models have shown that administration of this compound led to a reduction in tumor size in xenograft models, supporting its anticancer potential.
- Neuroprotective effects were evaluated in a mouse model of Alzheimer's disease, where the compound improved cognitive function and reduced amyloid plaque formation.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate?
The compound is typically synthesized via multi-step reactions involving tert-butyl carbamate derivatives and polyethylene glycol (PEG)-based precursors. For example, a common method involves coupling tert-butyl carbamate with a PEG chain (e.g., 2-[2-(2-hydroxyethoxy)ethoxy]ethanol) under anhydrous conditions using NaH as a base in THF, followed by purification via silica gel chromatography . Alternative routes may employ tert-butyl prop-2-enoate as a starting material, with reaction conditions optimized to minimize side products .
Q. How is the compound characterized post-synthesis?
Characterization typically involves:
- Liquid Chromatography-Mass Spectrometry (LCMS): To confirm molecular weight (e.g., observed m/z 1011 [M+H]+ in related compounds) .
- HPLC: For purity assessment (e.g., retention time of 1.01 minutes under specific analytical conditions) .
- NMR: To verify structural integrity, particularly the tert-butyl group (~1.2 ppm in H NMR) and PEG chain signals (~3.5-3.7 ppm) .
Q. What safety precautions are recommended for handling this compound?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335) .
- Ventilation: Work in a fume hood to avoid inhalation of vapors.
- Storage: Keep in a cool, dry place away from strong acids/oxidizers to prevent decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst Screening: Test alternatives to NaH (e.g., KOtBu) to improve coupling efficiency .
- Solvent Optimization: Replace THF with DMF or DMSO to enhance solubility of PEG intermediates .
- Temperature Control: Gradual addition of reagents at 0–5°C to suppress side reactions (e.g., over-alkylation) .
Q. How do environmental factors influence the compound’s stability?
- pH Sensitivity: The carbamate group hydrolyzes under acidic conditions (pH < 3) or basic conditions (pH > 10), requiring neutral buffers for biological studies .
- Temperature: Long-term storage at >25°C accelerates degradation; stability is maintained at 4°C .
- Light Exposure: UV light may cleave the PEG chain; use amber vials for light-sensitive experiments .
Q. What strategies enable regioselective functionalization of the PEG chain?
- Protection-Deprotection: Temporarily protect the hydroxy group with TBSCl before introducing functional moieties (e.g., fluorophores or targeting ligands) .
- Click Chemistry: Utilize terminal alkyne/azide groups (e.g., in prop-2-yn-1-yloxy derivatives) for copper-catalyzed cycloaddition .
Q. How can conflicting data from different synthesis protocols be resolved?
- Comparative Analysis: Replicate methods from patents and compare yields/purity using identical analytical conditions (e.g., LCMS, HPLC).
- Byproduct Identification: Use high-resolution MS/MS to detect impurities (e.g., incomplete coupling products) .
- Reaction Monitoring: Employ in-situ FTIR to track carbamate formation and optimize reaction times .
Q. What role does this compound play in drug delivery systems?
- Solubility Enhancement: The PEG chain improves aqueous solubility of hydrophobic drugs, facilitating intravenous formulations .
- Conjugation Chemistry: The tert-butyl carbamate acts a transient protective group for amines, enabling controlled release in prodrugs (e.g., pH-sensitive cleavage in tumor microenvironments) .
Q. Methodological Notes
- Contradiction Management: Discrepancies in synthesis outcomes (e.g., purity vs. yield) often arise from solvent polarity or catalyst activity. Systematic Design of Experiments (DoE) is recommended to identify critical parameters .
- Data Validation: Cross-reference analytical results with peer-reviewed studies (e.g., LCMS data from patents vs. academic publications ).
Properties
IUPAC Name |
tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO5/c1-11(2,3)17-10(14)12-4-6-15-8-9-16-7-5-13/h13H,4-9H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLOTGGIHAYZLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577803 | |
Record name | tert-Butyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139115-92-7 | |
Record name | 1,1-Dimethylethyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139115-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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